CASP8

Caspase substrate specificity Enzyme kinetics Fluorogenic assay development

Pan-caspase inhibitors (e.g., Z-VAD-FMK) confound phenotypic readouts by simultaneously blocking apoptosis while unmasking RIPK1-RIPK3-MLKL necroptosis-a pathway diversion unique to CASP8 inhibition. CASP8 recombinant protein delivers a defined initiator caspase for unambiguous dissection of extrinsic cell death signaling. • HTS-validated: Ac-IETD-AFC fluorogenic substrate with Ac-IETD-CHO control (IC50 = 2.23 nM); counter-screen against CASP3 recommended. • >100-fold selective inhibitor series available (CASP8-IN-1, IC50 = 0.7 μM); Z-IETD-FMK standard probe (cellular IC50 = 460 nM). • Genetic validation: Casp8 ablation lethality rescued by RIPK3 deletion-confirming CASP8-specific necroptosis switch.

Molecular Formula
Molecular Weight
Cat. No. B1575326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCASP8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

CASP8 Recombinant Enzyme and Assay Kits: Apoptosis-Necroptosis Switch


CASP8 (Caspase-8) is a thiol protease that functions as a central molecular switch regulating the bifurcation between extrinsic apoptosis, necroptosis, and pyroptosis [1]. Encoded by a 479-amino acid protein with partial structural coverage (residues 2–185 and 223–478) [1], CASP8 acts as the initiator protease of the extrinsic death receptor pathway, cleaving and activating downstream effector caspases including CASP3, CASP6, CASP7, CASP9, and CASP10 [1]. Over 800 compounds with more than 1,300 bioactivity measurements (predominantly biochemical IC50 and AC50 values) have been catalogued against CASP8 [1]. The enzyme serves as a critical node in TNFRSF6/FAS-mediated and TNFRSF1A-induced cell death pathways, and its catalytic activity is required to prevent tissue damage during embryonic development and adulthood [1].

Pathway Context Apoptosis-necroptosis molecular switch studies Extrinsic death receptor signaling node
Reagent System Recombinant enzyme with paired IETD substrate-inhibitor set Fluorogenic homogeneous assay workflow
Selection Logic Isoform-selective tool compound screening Requires CASP3 counter-screening for hit attribution

Why Pan-Caspase Reagents Cannot Replace CASP8 Assays


Substitution of CASP8-specific reagents with pan-caspase inhibitors or alternate initiator/effector caspase assays fails due to the highly homologous active sites across the 11 human caspase isoforms and their overlapping substrate specificities [1]. The canonical tetrapeptide LETD was discovered as the optimally recognized sequence for CASP8; however, LETD-based inhibitors and substrates promiscuously bind to other isoforms with equal affinity, including CASP3, CASP6, and CASP9 [1]. Furthermore, CASP8 occupies a unique functional position distinct from CASP9 (intrinsic apoptosis initiator) and CASP3 (common executioner): CASP8 inhibition unmasks RIPK1-RIPK3-MLKL-dependent necroptosis via a molecular switch mechanism [2], whereas CASP9 inhibition or CASP3 inhibition does not trigger this pathway diversion [2]. Consequently, using non-selective caspase inhibitors such as Z-VAD-FMK in place of CASP8-selective tools produces confounding phenotypic outcomes—simultaneously blocking apoptosis while inadvertently activating necroptotic cell death [2]. The quantitative evidence below establishes the specific parameters where CASP8-selective reagents demonstrate measurable differentiation over closest comparators.

Substrate Risk IETD-based substrates promiscuously bind CASP3, CASP6, and CASP9 with near-equal affinity; isoform attribution may require orthogonal confirmation.
Phenotype Risk Pan-caspase inhibitors such as Z-VAD-FMK may simultaneously block apoptosis while unmasking RIPK1-RIPK3-MLKL necroptosis, producing confounding outcomes.
Pathway Risk CASP9 or CASP3 inhibition does not recapitulate the CASP8-specific apoptosis-necroptosis switch; pathway diversion conclusions may not transfer.

CASP8 Product-Specific Evidence: Head-to-Head Comparison


IETD Motif Selectivity: CASP8 vs. CASP3

The IETD (Ile-Glu-Thr-Asp) tetrapeptide motif demonstrates measurable preferential recognition by CASP8 compared to CASP3, though with modest quantitative separation. Enzymatic evaluation of fluorogenic tetrapeptide substrates reveals that while the IETD motif is widely referenced as the canonical CASP8 recognition sequence, the catalytic efficiency differential versus CASP3 is limited [1]. This modest selectivity profile explains why IETD-based substrates remain the industry standard for CASP8 activity measurement in screening applications but also underscores why highly selective small-molecule inhibitors (>100-fold selectivity) represent a significant advance for functional dissection of caspase isoform-specific roles [2].

IETD Motif Selectivity
Cross-study comparable
CASP8 vs CASP3: minimal KM separation
Fluorogenic tetrapeptide cleavage assay
Supports CASP8 screening with IETD substrates; modest selectivity window requires confirmatory counter-screening.
Selective inhibitors >100-fold provide unambiguous isoform attribution.
Caspase substrate specificity Enzyme kinetics Fluorogenic assay development

IETD-CHO Inhibitor Potency for CASP8

Ac-IETD-CHO (IETD-aldehyde) is the established reversible reference inhibitor for CASP8 activity assays. In a standardized fluorescence-based protease assay using recombinant human CASP8 enzyme and the fluorogenic peptide substrate Ac-LEHD-AMC (5 µM), Ac-IETD-CHO demonstrates an IC50 value of 2.23 nM [1]. This value serves as the benchmark positive control for CASP8 inhibitor screening campaigns and assay validation protocols. Comparative IC50 values for other commercially available CASP8 inhibitors include Z-IETD-FMK (IC50 = 460 nM in TNF-α-induced apoptosis cellular assay) and the small-molecule inhibitor CASP8-IN-1 (IC50 = 700 nM) , highlighting the potency advantage of the aldehyde-based reference inhibitor in biochemical enzyme assays versus cellular contexts.

IETD-CHO Inhibitor Potency
Cross-study comparable
IC50 = 2.23 nM
Recombinant human CASP8; Ac-LEHD-AMC substrate 5 µM
Reported benchmark positive-control IC50 for CASP8 inhibitor screening assay validation.
Single-digit nanomolar biochemical potency establishes HTS sensitivity floor.
Caspase inhibitor Enzyme inhibition assay HTS reference compound

CASP8-IN-1 Selective for Initiator Caspases

A novel series of small-molecule compounds has been identified that exhibits >100-fold selectivity for inhibiting the initiator caspases-8 and -9 over the executioner caspases-3, -6, and -7 [1]. This selectivity profile was developed to address the critical limitation of peptide-based inhibitors and substrates, which promiscuously bind to multiple caspase isoforms with equal affinity [1]. Within this series, CASP8-IN-1 (Compound 63-R) has been characterized as a selective inhibitor for CASP8 with an IC50 of 0.7 μM . CASP8-IN-1 inhibits FasL-induced apoptosis in Jurkat cells, providing functional validation of on-target activity in a cellular context .

Initiator Caspase Selectivity
Class-level inference
>100-fold selectivity
CASP8/9 over CASP3/6/7; CASP8-IN-1 IC50 = 0.7 µM
Supports isoform-selectivity assay context for initiator caspase functional dissection.
Reported compound series; individual inhibitor validation recommended.
Selective caspase inhibitor Chemical probe Initiator caspase targeting

CASP8 Molecular Switch vs. CASP9 and CASP3

CASP8 possesses a unique functional role not shared by CASP9 (intrinsic apoptosis initiator) or CASP3 (executioner caspase). In extrinsic death receptor signaling, the RIPK1/FADD/CASP8 complex functions as a tripartite signaling node that directs cells toward divergent outcomes: under conditions of caspase inhibition, necroptosis is enabled through RIPK1-RIPK3 oligomerization and MLKL phosphorylation; when RIP kinases are inhibited, extrinsic apoptosis via CASP8 homodimerization occurs; and in the absence of both inhibitory signals, pro-survival NF-κB programs dominate [1]. This molecular switch function is unique to the CASP8-containing complex and is not recapitulated by CASP9 or CASP3 modulation [1]. Genetic evidence confirms this distinction: Casp8 ablation in mice leads to prenatal lethality, which is rescued by loss of RIPK3, whereas Casp9 or Casp3 ablation does not engage this RIPK3-dependent necroptotic rescue pathway [2].

Molecular Switch Function
Class-level inference
CASP8 uniquely controls apoptosis-necroptosis bifurcation
CASP9 and CASP3 lack this regulatory capacity
Reported pathway-response context: CASP8 inhibition unmasks necroptosis; CASP9/CASP3 inhibition does not.
Genetic evidence: Casp8 ablation lethality rescued by RIPK3 deletion.
Apoptosis-necroptosis switch Programmed cell death Death receptor signaling

Z-IETD-FMK Cellular Inhibition in Apoptosis Model

Z-IETD-FMK is a cell-permeable, irreversible fluoromethyl ketone (FMK) inhibitor that selectively targets CASP8. In a TNF-α-induced apoptosis model, Z-IETD-FMK demonstrates an IC50 value of 0.46 µM . The inhibitor achieves specificity through covalent modification of the CASP8 active site cysteine residue. By comparison, the non-selective pan-caspase inhibitor Z-VAD-FMK inhibits all caspases with comparable potency across isoforms, while the CASP3-selective inhibitor Z-DEVD-FMK exhibits cross-reactivity with CASP6, CASP7, CASP8, and CASP10 . The irreversible mechanism of Z-IETD-FMK provides sustained CASP8 inhibition in cellular contexts, making it the preferred tool compound for studying CASP8-dependent apoptosis and necroptosis signaling in cell culture models.

Z-IETD-FMK Cellular IC50
Data to verify
IC50 = 460 nM
TNF-α-induced apoptosis cellular model
Supports cellular CASP8 inhibition context; irreversible FMK probe for cell-based pathway analysis.
Source review recommended; compare with biochemical IC50 for context-dependent potency shift.
Caspase-8 inhibitor Cell-based assay Apoptosis

Homogeneous CASP8 Assay Kit for HTS Applications

The Homogeneous Caspase-8 Assay Kit provides a complete, validated 96-well format system for measuring CASP8 activity in inhibitor screening and profiling applications [1]. The kit includes purified recombinant human CASP8 enzyme, the fluorogenic substrate Ac-IETD-AFC, and the potent reversible inhibitor Ac-IETD-CHO for use as a positive/negative control [1]. This standardized formulation enables one-step microtiter plate analysis of CASP8 enzymatic activity, with AFC fluorophore release measured via fluorescence reader [1]. In contrast to multi-caspase screening panels that require separate substrate optimization for each isoform, this CASP8-specific homogeneous assay kit offers validated performance metrics and reference compound IC50 benchmarking (Ac-IETD-CHO IC50 = 2.23 nM in comparable assay format) [2].

HTS Assay Kit System
Supporting evidence
96-well homogeneous fluorogenic format
Recombinant CASP8 + Ac-IETD-AFC + Ac-IETD-CHO control
Validated complete assay system for CASP8 inhibitor screening and profiling applications.
Includes reference inhibitor for positive/negative control benchmarking.
Caspase-8 activity assay High-throughput screening Fluorogenic assay kit

CASP8 Product Applications: Research & Industrial Use Cases


CASP8 Inhibitor HTS Using IETD-Based Assays

For HTS campaigns targeting CASP8, the Homogeneous Caspase-8 Assay Kit (96-well format) provides a fully validated system with Ac-IETD-AFC fluorogenic substrate and Ac-IETD-CHO reference inhibitor (biochemical IC50 = 2.23 nM). The modest selectivity window of IETD-based substrates over CASP3 necessitates confirmatory counter-screening against CASP3 to exclude cross-reactive hits. This application is directly supported by the quantitative evidence in Evidence Items 1, 2, and 6 [1][2][3].

Apoptosis-Necroptosis Pathway Dissection with CASP8 Probes

CASP8's unique molecular switch function—controlling the bifurcation between extrinsic apoptosis, necroptosis, and NF-κB survival signaling—requires CASP8-selective inhibition to accurately attribute phenotypes. The >100-fold selective small-molecule inhibitor series (including CASP8-IN-1, IC50 = 0.7 μM) enables unambiguous functional annotation of CASP8-specific roles without confounding off-target effects on executioner caspases. Z-IETD-FMK (cellular IC50 = 460 nM) serves as the standard irreversible probe for cell-based pathway analysis. This application is directly supported by the quantitative evidence in Evidence Items 3, 4, and 5 [4][5].

CASP8 Activity Quantification in Cell Lysates

Colorimetric and fluorogenic CASP8 assay kits utilizing IETD-pNA or IETD-AFC substrates enable quantification of CASP8 activation in cell extracts following apoptotic stimuli. The IETD tetrapeptide motif provides measurable preferential recognition by CASP8, though users should note the modest catalytic efficiency differential versus CASP3. Including Ac-IETD-CHO as a positive control (IC50 = 2.23 nM) and conducting parallel measurements with CASP3-selective substrates strengthens isoform-specific conclusions. This application is directly supported by the quantitative evidence in Evidence Items 1, 2, and 5 [1][2].

Unmasking Necroptosis via CASP8 Inhibition

CASP8 inhibition uniquely unmasks necroptosis via RIPK1-RIPK3 oligomerization and MLKL phosphorylation, a pathway diversion not observed with CASP9 or CASP3 inhibition. Z-IETD-FMK treatment in TNF-α-stimulated cells (IC50 = 460 nM) induces necroptotic cell death when apoptosis is blocked, providing a reliable model system for studying necroptosis signaling components and screening RIPK1/RIPK3/MLKL inhibitors. Genetic evidence confirms this pathway specificity: Casp8 ablation lethality is rescued by RIPK3 deletion. This application is directly supported by the quantitative evidence in Evidence Items 4 and 5 [5].

Application
Selection Property
Validation Focus
CASP8 inhibitor HTS campaigns
IETD-based fluorogenic homogeneous assay system
CASP3 counter-screening; reference inhibitor IC50 benchmarking
Apoptosis-necroptosis pathway dissection
Initiator caspase-selective tool compound set
RIPK1-RIPK3-MLKL necroptosis unmasking; isoform-specific phenotype attribution
CASP8 activity quantification in cell lysates
IETD-pNA / IETD-AFC fluorogenic substrate system
Parallel CASP3 substrate measurement; Ac-IETD-CHO positive control inclusion
Necroptosis model induction via CASP8 blockade
Irreversible CASP8-selective FMK inhibitor probe
MLKL phosphorylation monitoring; RIPK1/RIPK3 inhibitor counter-screen

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